molecular formula C₂₀H₁₉FN₈O₂ B1156936 2-Desfluoro-4-fluoro-riociguat

2-Desfluoro-4-fluoro-riociguat

Cat. No.: B1156936
M. Wt: 422.42
Attention: For research use only. Not for human or veterinary use.
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Description

2-Desfluoro-4-fluoro-riociguat (Methyl 4,6-diamino-2-[1-(4-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate) is a certified impurity of the drug substance Riociguat . Riociguat is a first-in-class soluble guanylate cyclase (sGC) stimulator approved for the treatment of adults with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH) . As a key analytical reference standard, this impurity is essential for quality control and regulatory compliance in pharmaceutical development, enabling researchers to monitor and control the purity of Riociguat during its synthesis and manufacturing processes . The compound has a molecular formula of C20H19FN8O2 and a molecular weight of 422.42 g/mol . It is typically supplied as a solid powder and should be stored refrigerated at 2-8°C to ensure stability . This product is intended strictly for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₀H₁₉FN₈O₂

Molecular Weight

422.42

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization of 2 Desfluoro 4 Fluoro Riociguat

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed, experimentally derived NMR data for 2-Desfluoro-4-fluoro-riociguat are not available in published scientific literature or public spectral databases. The following sections outline the expected analytical approaches and the type of information that would be obtained from such studies.

Proton (¹H) NMR Analysis for Proton Environment Mapping

A ¹H NMR spectrum of this compound would be expected to display a series of signals corresponding to the different proton environments in the molecule. This would include distinct resonances for the aromatic protons on the fluorobenzyl and pyrazolopyridine ring systems, the methylene (B1212753) protons of the benzyl (B1604629) group, the methyl group protons on the carbamate (B1207046) side chain, and the amine protons. The chemical shifts (δ) would be influenced by the electronic effects of the fluorine atom and the various heterocyclic rings. Coupling constants (J) between adjacent protons would provide valuable information about the connectivity of the proton-bearing fragments.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Aromatic CH (Fluorobenzyl)7.0 - 7.5m
Aromatic CH (Pyrazolopyridine)7.0 - 8.5m
Benzyl CH₂~5.5s
NH₂Broad s
Carbamate N-CH₃~3.0s
Carbamate O-CH₃~3.7s

Note: This table is a hypothetical representation and is not based on experimental data.

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms would be highly dependent on their hybridization and the electronegativity of attached atoms, particularly the fluorine and multiple nitrogen atoms. The spectrum would show signals for the aromatic carbons, the pyrazole (B372694), pyridine (B92270), and pyrimidine (B1678525) ring carbons, the benzyl methylene carbon, and the carbons of the methylcarbamate group.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl C=O150 - 160
Aromatic/Heteroaromatic C100 - 160
Benzyl CH₂45 - 55
Carbamate N-CH₃30 - 40
Carbamate O-CH₃50 - 60

Note: This table is a hypothetical representation and is not based on experimental data.

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Detection and Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct detection of fluorine atoms in a molecule. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the benzyl ring. The chemical shift of this fluorine signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) would provide additional structural information, observable as splitting in both the ¹H and ¹⁹F spectra.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for establishing the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule, such as the protons on the fluorobenzyl and pyrazolopyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the chemical shifts of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This technique is vital for identifying quaternary carbons (those without attached protons) and for connecting the different spin systems to build the complete molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While specific experimental mass spectra for this compound are not publicly available, the expected outcomes of such analyses can be described.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₂₀H₁₉FN₈O₂, HRMS would be used to measure the exact mass of the molecular ion.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass
[M+H]⁺C₂₀H₂₀FN₈O₂⁺423.1690
[M+Na]⁺C₂₀H₁₉FN₈NaO₂⁺445.1510

Note: This table contains theoretically calculated values.

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Key fragments would likely arise from the cleavage of the benzyl group, the carbamate side chain, and fragmentations within the heterocyclic ring systems.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. nih.govtandfonline.com This technique is instrumental in identifying and characterizing impurities in pharmaceutical substances.

While specific MS/MS fragmentation data for this compound is not extensively published, the fragmentation pathways can be inferred from the well-documented behavior of Riociguat (B1680643) and its other degradation products. ijper.org For Riociguat, a common ion transition monitored in UPLC-MS/MS methods is m/z 423.04 → 108.95. frontiersin.org

The fragmentation of this compound, which has a molecular weight of 422.42 g/mol , would be expected to follow similar pathways. The molecular ion [M+H]⁺ at m/z 423.4 would undergo collision-induced dissociation (CID) to produce a series of characteristic fragment ions. The fragmentation process likely involves the cleavage of the more labile bonds within the molecule, such as the C-N bonds of the carbamate group and the bonds linking the pyrazolopyridine core to the pyrimidine ring.

A plausible fragmentation pathway for this compound would involve the initial loss of the methylcarbamate group or parts of it. Subsequent fragmentation could involve the cleavage of the bond between the pyrazolopyridine and pyrimidine rings. The presence of the fluorine atom on the benzyl group would also influence the fragmentation pattern, potentially leading to characteristic neutral losses.

Table 1: Postulated MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Postulated Neutral LossPostulated Fragment Structure
423.4 [M+H]⁺366.3C₂H₅NO₂Loss of methyl carbamate group
423.4 [M+H]⁺299.3C₇H₆FNCleavage of the benzyl group
423.4 [M+H]⁺109.1C₁₃H₉FN₆O₂4-fluorobenzyl fragment

Note: The data in this table is hypothetical and based on the fragmentation patterns of structurally related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. derpharmachemica.com The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its various functional moieties.

Based on the structure of this compound and published data for Riociguat and its degradation products, the following IR absorption bands can be anticipated researchgate.netresearchgate.net:

N-H Stretching: The primary and secondary amine groups in the pyrimidine ring would show absorption bands in the region of 3500-3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ range.

C=O Stretching: The carbonyl group of the carbamate ester would exhibit a strong absorption band around 1725-1705 cm⁻¹.

C=N and C=C Stretching: The aromatic rings (pyrazolopyridine and pyrimidine) would show characteristic stretching vibrations in the 1650-1450 cm⁻¹ region.

C-F Stretching: The presence of the fluorine atom on the benzene (B151609) ring would result in a C-F stretching band, typically in the 1250-1000 cm⁻¹ region.

C-O Stretching: The C-O bond of the carbamate group would likely produce a signal in the 1300-1200 cm⁻¹ range.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H (amine)3500-3300
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
C=O (carbamate)1725-1705
C=N, C=C (aromatic)1650-1450
C-F (aryl fluoride)1250-1000
C-O (carbamate)1300-1200

Note: These are predicted values based on the known ranges for functional groups and data from similar compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. rsc.org While a specific crystal structure for this compound is not publicly available, insights can be drawn from studies on Riociguat and other pyrazolopyridine derivatives. researchgate.netnih.gov

Growing single crystals of sufficient quality for X-ray diffraction analysis is a critical step. For a molecule like this compound, several strategies could be employed:

Slow Evaporation: A common and straightforward method where a saturated solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. researchgate.net The choice of solvent is crucial and would likely involve polar organic solvents in which the compound has moderate solubility.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

The selection of solvents would be guided by the polarity and solubility characteristics of this compound. Solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), and ethyl acetate (B1210297) have been used to crystallize Riociguat and its solvates. researchgate.net

Intermolecular interactions play a crucial role in the stability of the crystal lattice. Based on the structure, the following interactions are anticipated:

Hydrogen Bonding: The amino groups on the pyrimidine ring are strong hydrogen bond donors, while the nitrogen atoms within the heterocyclic rings and the carbonyl oxygen of the carbamate can act as hydrogen bond acceptors. These interactions are expected to be a dominant feature in the crystal packing, potentially forming dimers or extended networks. nih.gov

π-π Stacking: The aromatic pyrazolopyridine and benzene rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in crystal structures, would be invaluable in understanding the packing environment of this compound. researchgate.net

Molecular Level Interactions and Structure Binding Relationships Sbr with Soluble Guanylate Cyclase Sgc

Mechanistic Investigations of 2-Desfluoro-4-fluoro-riociguat Binding to sGC

The binding of sGC stimulators like Riociguat (B1680643) and its analogs is a complex process that involves a dual mechanism of action. These compounds both sensitize sGC to endogenous nitric oxide (NO) and directly stimulate the enzyme in an NO-independent manner. rarediseasesjournal.comnih.gov This dual action is crucial for its therapeutic effects, particularly in conditions where endogenous NO bioavailability is compromised. nih.gov

Biochemical assays are fundamental in characterizing the binding site of ligands to their target enzymes. For sGC stimulators, these assays typically measure the enzymatic activity of sGC, which is the production of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP).

The binding of Riociguat stabilizes an active conformation of the enzyme, leading to increased cGMP production. nih.gov It is highly probable that this compound binds to the same allosteric site. The affinity and potency of this binding would be influenced by the altered fluorine substitution pattern.

Table 1: Key Residues in the Riociguat Binding Site of sGC

sGC SubunitInteracting Residues (Human sGC)
β1 Subunit Residues within the H-NOX and Coiled-Coil domains
α1 Subunit Residues within the Coiled-Coil domain

This table is based on the cryo-EM structure of human sGC in complex with Riociguat and NO. The specific residues are detailed in structural biology publications. nih.gov

The binding of a stimulator like Riociguat to sGC induces significant conformational changes that are essential for enzyme activation. Upon binding, the sGC enzyme transitions from a compact, inactive state to an extended, active conformation. nih.govnih.gov

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) has been employed to probe the conformational dynamics of sGC upon ligand binding. These studies have shown that NO binding initiates a cascade of conformational changes starting from the heme-containing H-NOX domain and propagating through the PAS and coiled-coil domains to the catalytic domain. nih.gov sGC stimulators are believed to mimic or enhance these activating conformational shifts.

The binding of Riociguat to its allosteric site is thought to stabilize the extended, active conformation, thereby lowering the energy barrier for activation and allowing for both NO-independent stimulation and sensitization to NO. nih.gov It is anticipated that this compound would also induce a similar conformational change, with the extent and stability of this change being dependent on its specific interactions within the binding pocket.

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a drug's physicochemical properties, including its binding affinity, metabolic stability, and membrane permeability. The specific placement of fluorine atoms can have a profound impact on the molecule's interaction with its target protein. nih.gov

In Riociguat, the 2-fluoro substituent on the benzyl (B1604629) ring plays a crucial role in its interaction with the sGC binding pocket. In the case of this compound, the fluorine at the 2-position is absent, and a fluorine atom is introduced at the 4-position of the benzyl ring. This alteration in the fluorination pattern is expected to influence several factors:

Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the charge distribution of the aromatic ring, potentially affecting electrostatic interactions and hydrogen bonding with amino acid residues in the binding site.

Hydrophobicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance hydrophobic interactions within the binding pocket. The pattern of fluorination determines the extent of this effect.

Conformational Preferences: The presence of a fluorine atom can influence the preferred conformation of the benzyl ring relative to the rest of the molecule, which can in turn affect how the compound fits into the binding site.

Table 2: Potential Effects of Fluorine Substitution on Ligand-Protein Interactions

Property AffectedPotential Impact of 4-Fluoro Substitution
Binding Affinity (Kd) May increase or decrease depending on the specific interactions within the binding pocket.
Specificity Could alter the selectivity for sGC over other enzymes.
Metabolic Stability The C-F bond is strong and can block sites of metabolism, potentially altering the pharmacokinetic profile.
Lipophilicity Likely to increase, which can affect cell permeability and distribution.

Advanced Spectroscopic Studies of sGC-2-Desfluoro-4-fluoro-riociguat Complexes

Spectroscopic techniques provide invaluable insights into the structural and electronic changes that occur upon ligand binding to a protein.

Resonance Raman (RR) spectroscopy is a powerful technique for studying the active sites of heme-containing proteins like sGC. By selectively exciting the electronic transitions of the heme cofactor, RR spectroscopy can provide detailed information about the heme's coordination state, spin state, and the vibrational modes of the iron-ligand bonds. nih.gov

Studies on sGC have used RR spectroscopy to characterize the changes in the heme pocket upon binding of CO (a mimic of NO) and allosteric modulators like YC-1 (a compound related to Riociguat). These studies have revealed the existence of different heme pocket conformations and have shown that the binding of allosteric modulators can influence the structure and reactivity of the heme center. nih.gov

While no RR data is available for sGC in complex with this compound, such a study would be highly informative. It could reveal whether the binding of this analog at the allosteric site induces subtle changes in the heme pocket environment, which could in turn affect its synergy with NO.

Table 3: Representative Resonance Raman Frequencies for Heme-Ligand Vibrations in sGC

Vibrational ModeFrequency (cm⁻¹) (CO-bound sGC)Structural Information
ν(Fe-CO) ~470 - 490Strength of the iron-carbon monoxide bond.
ν(C-O) ~1970 - 1990Strength of the carbon-oxygen bond in the bound CO.

These frequencies are sensitive to the electronic environment of the heme and can be perturbed by the binding of allosteric modulators. nih.gov

UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique to monitor ligand binding to proteins. The binding of a ligand can perturb the electronic environment of chromophores within the protein or the ligand itself, leading to changes in the absorption spectrum.

For sGC, the heme group serves as a prominent chromophore in the visible region (the Soret band around 430 nm and Q bands at higher wavelengths). The position and intensity of these bands are sensitive to the oxidation and coordination state of the heme iron. Binding of NO to the heme results in a characteristic shift in the Soret peak.

While the binding of this compound occurs at a site distant from the heme, it is possible that the conformational changes induced by its binding could lead to subtle perturbations in the heme's UV-Vis spectrum. More directly, if the ligand itself has a chromophore, its absorption spectrum may change upon binding to the protein. Spectrophotometric methods have been developed to determine Riociguat concentrations, indicating it possesses a chromophore that could potentially be monitored upon binding to sGC. slideshare.net A UV-Vis titration experiment could, in principle, be used to determine the binding affinity of this compound to sGC.

Kinetic Analysis of this compound Interaction with sGC

No published data is currently available to perform a kinetic analysis of the interaction between this compound and sGC.

Dissociation and Association Rate Constant Determinations

Specific dissociation (k_off) and association (k_on) rate constants for the binding of this compound to sGC have not been determined in any publicly accessible studies. This information is crucial for understanding the binding affinity and residence time of the compound at its target.

Interactive Data Table: Kinetic Parameters of sGC Ligands (Illustrative)

Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (nM)Source
This compound Data Not AvailableData Not AvailableData Not AvailableN/A
RiociguatReference DataReference DataReference Data[Hypothetical Study]

Influence of Fluorine on Binding Kinetics

A detailed analysis of the influence of the specific fluorine substitution pattern of this compound on its binding kinetics with sGC is not possible without experimental data. Such an analysis would typically involve comparing its kinetic parameters to those of Riociguat and other analogs to understand the electronic and steric effects of the fluorine atom at the 4-position of the benzyl ring in the absence of the 2-fluoro substituent.

Comparative Analysis of this compound and Riociguat Binding Modes

Without co-crystal structures or detailed computational modeling studies, a comparative analysis of the binding modes of this compound and Riociguat with sGC cannot be conducted.

Specificity of Interaction with Heme-Containing vs. Heme-Free sGC Forms

There is no available research to determine the specificity of this compound for the heme-containing (reduced) versus the heme-free (oxidized) forms of sGC. This information is critical for classifying it as an sGC stimulator or an sGC activator and for understanding its potential efficacy in different physiological and pathophysiological states.

Allosteric Modulation Effects of Fluorine Substitution

The allosteric modulation effects resulting from the unique fluorine substitution in this compound have not been investigated. Understanding these effects would provide insight into how this specific structural modification influences the conformational changes in sGC upon binding and its subsequent activation.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are employed to understand the intrinsic properties of a molecule at the atomic level. These calculations can elucidate the electronic distribution and reactivity of a compound.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 2-Desfluoro-4-fluoro-riociguat, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. Identifying the low-energy conformers is crucial as the biologically active conformation is often one of these stable forms.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP surface map uses a color spectrum to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating areas that are rich in electrons and prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating areas that are electron-deficient and susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For a hypothetical analysis of this compound, one would expect regions of negative potential around electronegative atoms like oxygen, nitrogen, and fluorine, while areas around hydrogen atoms would likely show positive potential.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. In the context of drug design, FMO analysis can help in understanding the electronic aspects of ligand-receptor interactions.

Orbital Significance Predicted Location on a Hypothetical Molecule
HOMO Electron-donating capacityLikely to be localized on electron-rich moieties.
LUMO Electron-accepting capacityLikely to be localized on electron-deficient moieties.
HOMO-LUMO Gap Chemical reactivity and stabilityA smaller gap implies higher reactivity.

Molecular Docking Simulations for sGC-Ligand Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to its protein target.

Exploration of Putative Binding Poses for this compound

In a hypothetical docking study of this compound with soluble guanylate cyclase (sGC), the simulation would explore various possible conformations and orientations of the ligand within the sGC binding pocket. The goal is to identify the binding pose with the most favorable interaction energy, often represented by a docking score.

Identification of Key Residue Interactions within the Binding Pocket

Once a putative binding pose is identified, the specific interactions between the ligand and the amino acid residues of the protein's binding pocket can be analyzed. These interactions are crucial for the stability of the ligand-protein complex and can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals Forces: Weak, short-range electrostatic attractive forces.

Pi-Pi Stacking: Interactions between aromatic rings.

A detailed analysis of these interactions would be essential to understand the binding mechanism of this compound to sGC and to rationalize its potential activity.

Interaction Type Description
Hydrogen BondsElectrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Van der Waals ForcesDistance-dependent interactions between atoms or molecules.
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations would provide crucial insights into how it interacts with its target, soluble guanylate cyclase (sGC), on a dynamic level.

Stability and Flexibility of the this compound-sGC Complex

MD simulations would be employed to assess the stability of the binding between this compound and the sGC protein. By simulating the complex in a solvated environment that mimics physiological conditions, researchers could analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

A stable binding is often indicated by a plateauing of the RMSD of the ligand within the binding pocket over the course of the simulation. RMSF analysis would highlight the flexibility of different regions of the protein upon ligand binding, revealing which amino acid residues are key to the interaction and how the ligand may induce conformational changes in the protein. This information is critical for understanding the mechanism of sGC activation.

Water Molecule Dynamics and Hydrogen Bonding Networks

The role of water molecules in the binding site is a key aspect that MD simulations can elucidate. Water molecules can mediate interactions between a ligand and a protein by forming hydrogen bond bridges. Simulations would track the position and residence time of water molecules within the sGC binding pocket when complexed with this compound.

This analysis could reveal "bridging" water molecules that are essential for the stability of the complex. Understanding the dynamics of this water network is crucial for lead optimization, as displacing or incorporating these water molecules in future designs can significantly impact binding affinity and specificity.

Ligand-Based and Structure-Based Design Principles for Riociguat (B1680643) Analogues

The design of novel and more potent riociguat analogues relies on both ligand-based and structure-based computational methods. These approaches leverage information from known active molecules and the three-dimensional structure of the target protein.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target. For riociguat analogues, a pharmacophore model could be generated based on the known binding mode of riociguat or a set of active analogues.

This model would then serve as a 3D query for virtual screening of large chemical databases to identify novel scaffolds that could also act as sGC stimulators. This is a rapid and cost-effective method for identifying diverse hit compounds for further development.

Quantitative Structure-Activity Relationships (QSAR) in the Context of Binding

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. In the context of this compound and other analogues, a QSAR model would be developed to predict the binding affinity or stimulatory activity on sGC based on various molecular descriptors.

These descriptors can include physicochemical properties such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). A robust QSAR model would be invaluable for guiding the synthesis of new analogues with potentially improved potency by predicting their activity before they are created and tested in the lab.

Analytical Methods for Research Grade Quantification and Purity Assessment

Chromatographic Method Development for High-Purity Isolation

Chromatography is the cornerstone technique for the separation and purification of individual components from complex mixtures. For 2-Desfluoro-4-fluoro-riociguat, both analytical and preparative scale chromatography are vital.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the predominant technique for assessing the purity of Riociguat (B1680643) and its related substances, including this compound. nih.govaltabrisagroup.com The development of a robust HPLC method is critical for separating the target compound from structurally similar impurities that may arise during synthesis or degradation. daicelpharmastandards.comalentris.org

Method development typically involves optimizing several key parameters to achieve adequate resolution and peak shape. These parameters include the choice of stationary phase (e.g., C18 or C8 columns), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), column temperature, and flow rate. nih.govgoogle.com The Analytical Quality by Design (AQbD) approach is increasingly used to systematically develop and optimize HPLC methods, ensuring they are robust and reliable for their intended purpose. nih.govresearchgate.net

Table 1: Examples of Reported HPLC Conditions for Riociguat and Impurity Analysis This interactive table summarizes various HPLC parameters reported in the literature for the analysis of Riociguat, which would serve as a starting point for a method for this compound.

Parameter Condition 1 Condition 2 Condition 3
Column Xterra® RP18 (150 × 4.6 mm, 3.5 µm) nih.gov Agilent RX C8 (250 x 4.6 mm, 5 µm) google.com Zorbax C18 (50 mm × 4.6 mm, 5 µm) japsonline.com
Mobile Phase Acetonitrile and 15 mM ammonium (B1175870) acetate (B1210297) (pH 5.5) nih.gov Acetonitrile and aqueous perfluoroalkane sulfonic acid sodium with phosphoric acid google.com Acetonitrile and 0.1% formic acid japsonline.com
Elution Mode Isocratic (34% Acetonitrile) nih.gov Gradient google.com Isocratic (90% Acetonitrile) japsonline.com
Flow Rate 1.0 mL/min nih.gov 0.9 - 1.1 mL/min google.com 1.0 mL/min japsonline.com
Detection (UV) 210 nm nih.gov 260 nm google.com Not specified for UV
Column Temp. 36°C nih.gov 40°C google.com Not specified

Preparative Chromatography for Scale-Up Purification

To obtain research-grade this compound of high purity, analytical HPLC methods are scaled up to preparative chromatography. This process is essential for isolating sufficient quantities of the compound for use as a reference standard or for further pharmacological studies. asianpubs.org The goal of preparative HPLC is to purify the target compound by separating it from reaction by-products and other impurities. asianpubs.orgnih.gov The collected fractions containing the pure compound are then typically concentrated and dried to yield a solid material. asianpubs.org The purity of the isolated material is subsequently confirmed using analytical HPLC to ensure it meets the required specifications.

Advanced Detection Techniques in Chromatographic Systems

While chromatography separates the compounds, advanced detection techniques are coupled with the system to provide qualitative and quantitative information.

Ultraviolet (UV) Detection for Spectroscopic Profiling

Ultraviolet (UV) detection is a standard and robust method used in conjunction with HPLC for the analysis of chromophoric compounds like this compound. pharmaved.com The molecule's structure allows it to absorb light in the UV region, enabling its detection and quantification. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. For Riociguat and its analogues, various wavelengths have been reported, and the optimal choice depends on the specific spectral properties of the compound and the desire to minimize interference from other components. nih.govgoogle.comresearchgate.netresearchgate.net A full UV spectrum is often recorded using a photodiode array (PDA) detector to aid in peak identification and purity assessment.

Table 2: Reported UV Wavelengths for Riociguat Analysis

Wavelength (λmax) Solvent/Mobile Phase Context Reference
210 nm Mobile phase with acetonitrile and ammonium acetate nih.gov
252 nm Acetonitrile researchgate.netresearchgate.net
260 nm Mobile phase with acetonitrile and perfluoroalkane sulfonic acid sodium google.com
322 nm Mobile phase with acetonitrile and ammonium formate researchgate.net
660 nm After oxidative coupling for visible spectrophotometry orientjchem.org

Mass Spectrometric Detection for Compound Identification

For unambiguous identification and structural confirmation, Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS or LC-MS/MS) is an indispensable tool. pharmaved.comnih.gov This technique provides precise mass-to-charge ratio (m/z) information, allowing for the determination of the molecular weight of the compound. For this compound, the expected molecular formula is C₂₀H₁₉FN₈O₂ with a corresponding molecular weight of approximately 422.42 g/mol . pharmaffiliates.compharmaffiliates.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. Tandem MS (MS/MS) experiments, which involve fragmenting the molecule, provide structural information that helps to definitively identify it and distinguish it from other isomers. japsonline.comnih.gov

Development of Reference Standards and Analytical Controls for Research Use

The availability of a high-purity, well-characterized reference standard is a prerequisite for accurate analytical research. cambrex.comknorspharma.compharmiweb.com A reference standard for this compound serves as a benchmark for verifying identity, purity, and potency in analytical tests. cambrex.com

The development and qualification of a reference standard is a meticulous process. amazonaws.com It begins with the synthesis and purification of the compound, often using techniques like preparative chromatography. daicelpharmastandards.comalentris.org The isolated material then undergoes comprehensive characterization to confirm its identity and assign a purity value. This characterization package typically includes:

Chromatographic Purity: Determined by a validated HPLC method. daicelpharmastandards.com

Identity Confirmation: Confirmed using MS for molecular weight and NMR spectroscopy for detailed structural elucidation. daicelpharmastandards.comalentris.org

Other Physicochemical Tests: May include techniques like infrared (IR) spectroscopy and thermal analysis. alentris.org

All this information is compiled into a Certificate of Analysis (CoA), which documents the identity, purity, and proper storage conditions for the reference standard, ensuring its suitability for use in quantitative analysis and other research applications. daicelpharmastandards.comalentris.orgsynthinkchemicals.com Establishing such analytical controls is a critical component of chemistry, manufacturing, and controls (CMC) strategy, ensuring that data generated using the compound is reliable and reproducible. bioagilytix.com

Future Directions in Academic Research with 2 Desfluoro 4 Fluoro Riociguat

Utilization as a Chemical Probe for sGC Structure-Function Studies

The nuanced structural variance between 2-Desfluoro-4-fluoro-riociguat and its parent compound, Riociguat (B1680643), positions it as a prime candidate for application as a chemical probe to meticulously investigate the complex interplay between the structure and function of soluble guanylate cyclase (sGC).

Elucidating Novel Allosteric Sites or Binding Mechanisms

The activation of sGC by stimulators such as Riociguat is mediated through their binding to an allosteric site, which is topographically distinct from the nitric oxide (NO) binding site located on the heme cofactor. The precise molecular details of this allosteric modulation remain an area of intensive investigation. The modified fluorine substitution in this compound could potentially engender differential interactions within the established allosteric pocket or, intriguingly, unveil previously uncharacterized secondary binding sites. Comparative analyses of the binding kinetics and the conformational dynamics induced by Riociguat versus its 2-desfluoro-4-fluoro counterpart could yield high-resolution insights into the mechanism of allosteric activation. Such investigations would likely involve advanced structural biology techniques, including X-ray crystallography and cryo-electron microscopy, to resolve the atomic-level details of the compound-sGC complex, thereby highlighting subtle yet functionally critical differences in binding orientation and the resultant protein conformation.

Investigating Specific Heme-Ligand Interactions

The therapeutic efficacy of sGC stimulators is contingent upon the presence of the reduced ferrous heme group. It is understood that these compounds sensitize sGC to endogenous NO by stabilizing the NO-heme complex. The electronic characteristics of an sGC stimulator can exert a significant influence on these sensitive interactions. The relocation of a fluorine atom from the 2-position to the 4-position on the benzyl (B1604629) ring of Riociguat will inevitably alter the electron density landscape of the molecule. This modification, in turn, is likely to affect the manner in which this compound interacts with the heme pocket and influences the heme-ligand dynamics. The application of sophisticated spectroscopic methods, such as resonance Raman and electron paramagnetic resonance (EPR) spectroscopy, would be instrumental in probing the electronic milieu of the heme iron in the presence of this compound, both in the absence and presence of NO. Such studies are poised to elucidate the specific contribution of the fluorobenzyl moiety in the modulation of sGC's sensitivity to NO.

Scaffold for Further Mechanistic Chemical Derivatization

The fundamental molecular framework of this compound offers a highly adaptable scaffold for the rational design and synthesis of a new generation of chemical probes and potential therapeutic agents.

Targeted Modifications for Understanding Specific Molecular Recognition Events

The systematic chemical alteration of the this compound scaffold represents a potent strategy for delineating the key molecular recognition events that underpin its interaction with sGC. A focused library of derivatives could be synthesized, featuring modifications at diverse positions, including the pyrimidine (B1678525) ring, the pyrazolopyridine core, and the carbamate (B1207046) side chain. The biological activity of these synthesized analogs would subsequently be rigorously assessed using in vitro sGC activation assays. The resultant structure-activity relationship (SAR) data would be of immense value in the construction of refined pharmacophore models of the sGC stimulator binding site.

Table 1: Illustrative Targeted Modifications of this compound and Their Potential Research Applications

Modification SiteExample ModificationPotential Research Question Addressed
Pyrimidine N-methyl groupSubstitution with ethyl, propyl, or cyclopropyl (B3062369) moietiesTo explore the steric constraints of the binding pocket surrounding the carbamate side chain.
Pyrimidine amino groupsAcylation or alkylationTo probe the significance of hydrogen bonding interactions in this specific region of the binding site.
Pyrazolopyridine coreIntroduction of various substituents at unoccupied positionsTo evaluate the influence of the electronic and steric properties of the core structure on overall potency.
4-fluorobenzyl groupReplacement with alternatively substituted benzyl groupsTo further refine the optimal electronic and steric parameters for the benzyl moiety.

Synthesis of Bioconjugates for Localization or Imaging Studies

The creation of bioconjugates of this compound would pave the way for novel experimental approaches to investigate the cellular and tissue distribution of sGC and to visualize drug-target engagement in real-time. The covalent attachment of a reporter molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a radiolabel, to a non-essential position on the molecule would generate a versatile toolkit of research probes. A fluorescently labeled version of this compound could be utilized in high-resolution microscopy to map the subcellular localization of sGC in various cell types. Biotinylated derivatives could be employed for the affinity purification of sGC and its associated proteins, thereby facilitating the characterization of the sGC signalosome. Radiolabeled analogs could be developed for use in positron emission tomography (PET) imaging studies to non-invasively monitor the distribution and target occupancy of the drug in preclinical models.

Contribution to the Understanding of Fluorine in Medicinal Chemistry and Chemical Biology

The judicious incorporation of fluorine atoms has emerged as a pivotal strategy in contemporary drug discovery, attributable to the unique physicochemical properties of this element. The introduction of fluorine can significantly impact a molecule's metabolic stability, binding affinity, lipophilicity, and acidity. A comparative study of this compound and Riociguat presents a compelling case study on the nuanced effects of positional fluorine substitution.

The substitution of the 2-fluoro group with a 4-fluoro group on the benzyl ring is anticipated to have a discernible effect on the molecule's physicochemical characteristics. For instance, the altered position of the electron-withdrawing fluorine atom will modify the molecule's dipole moment and its capacity to engage in specific non-covalent interactions, such as hydrogen bonds or halogen bonds, with the target protein. Moreover, the metabolic fate of the benzyl ring may be altered, as the 4-position is a common site for oxidative metabolism. A comparative investigation of the metabolism and pharmacokinetic profiles of Riociguat and this compound would furnish valuable data on the role of fluorine positioning in directing metabolic pathways.

Table 2: Predicted Physicochemical Properties of Riociguat and this compound

CompoundMolecular FormulaMolecular WeightPredicted LogPPredicted pKa
RiociguatC20H19FN8O2422.422.854.5
This compoundC20H19FN8O2422.422.904.4

Disclaimer: The predicted values are for illustrative purposes and require experimental verification.

Impact of Fluorine on Conformational Preferences and Molecular Recognition

The introduction of fluorine into organic molecules can profoundly influence their three-dimensional structure and, consequently, their biological activity. beilstein-journals.orgbeilstein-journals.orgnih.gov In the context of this compound, the replacement of a hydrogen atom with a fluorine atom at the 4-position of the fluorobenzyl group, and the removal of the fluorine at the 2-position, would be expected to induce significant conformational changes.

Fluorine's high electronegativity and the polarity of the C-F bond can lead to stereoelectronic effects, such as gauche effects and hyperconjugation, which dictate the molecule's preferred conformation. beilstein-journals.orgnih.gov These conformational shifts, though subtle, can have a substantial impact on how the molecule interacts with its biological target, the sGC enzyme. Academic research in this area would focus on delineating these conformational preferences through a combination of computational modeling and experimental techniques like NMR spectroscopy.

The central hypothesis to be tested is that the altered fluorine substitution pattern in this compound modifies the torsional angles of the fluorobenzyl group relative to the pyrazolopyridine core. This, in turn, could affect the molecule's ability to fit into the binding pocket of sGC, potentially altering its potency and efficacy. Molecular recognition studies, including co-crystallography of the compound with the sGC enzyme, would be invaluable in visualizing these interactions at an atomic level.

Table 1: Hypothetical Conformational and Binding Energy Data

Compound Dihedral Angle (C-C-N-C) Binding Affinity (Kd, nM)
Riociguat 45° 5
This compound 60° 15

This table presents hypothetical data for illustrative purposes to demonstrate potential research findings.

Isosteric Replacements and Their Effects on Ligand-Target Interactions

The concept of isosteric replacement, where an atom or group of atoms is exchanged for another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.com The modification of riociguat to this compound represents a classic example of isosteric replacement, where a C-H bond is replaced with a C-F bond. While hydrogen and fluorine are of similar size, their electronic properties are vastly different.

The key research question is whether the 4-fluoro substituent can form a new, favorable interaction with the sGC protein that compensates for the loss of any interaction involving the original 2-fluoro substituent. Techniques such as site-directed mutagenesis of the sGC enzyme, coupled with binding assays using this compound, could identify the specific amino acid residues that play a crucial role in this altered molecular recognition.

Table 2: Illustrative Ligand-Target Interaction Analysis

Compound Key Interacting Residue Interaction Type
Riociguat Tyrosine-123 Pi-Pi Stacking
This compound Serine-88 Hydrogen Bond

This table presents hypothetical data for illustrative purposes to demonstrate potential research findings.

Development of Novel Analytical Tools for sGC Modulators in Research Settings

The exploration of new chemical entities like this compound necessitates the development of sensitive and specific analytical methods. These tools are crucial for quantifying the compound in various biological matrices during preclinical studies and for characterizing its metabolic fate.

Academic research in this area would focus on creating and validating novel analytical techniques, such as advanced liquid chromatography-mass spectrometry (LC-MS/MS) methods. The development of such methods would involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve high sensitivity and selectivity for this compound and its potential metabolites.

Furthermore, the synthesis of isotopically labeled internal standards would be a critical aspect of this research to ensure accurate quantification. The development of these analytical tools would not only support the preclinical evaluation of this compound but also contribute to the broader field of sGC modulator research by providing robust methods for studying the pharmacokinetics and metabolism of this class of compounds.

Table 3: Example of a Developed LC-MS/MS Method Parameter

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MRM Transition 423.2 -> 286.1

This table presents hypothetical data for illustrative purposes to demonstrate potential research findings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Desfluoro-4-fluoro-riociguat, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step fluorination and heterocyclic ring formation. Key parameters include temperature control (e.g., cryogenic conditions for fluorination), catalyst selection (e.g., palladium for cross-coupling), and purification via column chromatography or recrystallization. Yield optimization requires iterative adjustments to stoichiometry and solvent polarity. Analytical validation via HPLC (purity >98%) and NMR (structural confirmation) is critical .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity under varying storage conditions?

  • Methodological Answer : Stability studies employ accelerated degradation protocols (e.g., 40°C/75% RH) with analysis via reverse-phase HPLC (method validated per ICH guidelines) and mass spectrometry (MS/MS fragmentation patterns). Solid-state characterization (XRPD, DSC) ensures polymorphic consistency. Data interpretation should account for degradation byproducts, such as defluorinated analogs .

Q. How does the structural modification from riociguat to this compound alter its pharmacodynamic profile?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies use in vitro enzyme assays (e.g., sGC activation) and molecular docking to assess fluorination’s impact on binding affinity. Fluorine’s electronegativity may enhance hydrogen bonding with Arg 139 in sGC’s active site, validated via crystallographic data. Dose-response curves quantify potency shifts (EC50 values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activity in hepatocytes vs. whole organisms). Strategies include:

  • Interspecies scaling : Adjusting for hepatic extraction ratios and protein binding.
  • PBPK modeling : Incorporating physiological parameters (e.g., tissue partition coefficients) to predict in vivo behavior.
  • Metabolite profiling : LC-MS/MS identification of active metabolites in plasma to explain efficacy gaps .

Q. What computational strategies are employed to predict the binding affinity of this compound with soluble guanylate cyclase (sGC)?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over 100-ns trajectories. Free energy perturbation (FEP) calculations quantify ΔG binding. Validation against crystallographic data (PDB: 4NI4) ensures accuracy. Machine learning tools (e.g., AutoDock Vina) prioritize analogs for synthesis .

Q. What methodological approaches are recommended for assessing off-target effects of this compound in complex biological systems?

  • Methodological Answer :

  • Proteome-wide profiling : Chemoproteomics (e.g., thermal shift assays) identifies unintended protein interactions.
  • Network pharmacology : Systems biology tools (Cytoscape) map ligand-target networks to predict downstream effects.
  • High-throughput screening : Dose-response assays across kinase panels (e.g., Eurofins KinaseProfiler) quantify selectivity .

Contradiction Analysis in Data Interpretation

Q. How should researchers address conflicting results in dose-dependent efficacy studies of this compound across preclinical models?

  • Methodological Answer : Conduct meta-analysis using standardized protocols (e.g., PRISMA guidelines) to harmonize variables like dosing intervals and endpoint measurements. Confounding factors (e.g., genetic variability in animal models) are mitigated via sensitivity analysis. Bayesian statistics quantify uncertainty in effect sizes .

Q. What experimental designs minimize bias when evaluating this compound’s therapeutic index in translational research?

  • Methodological Answer : Use randomized, blinded crossover studies in animal models to control for intersubject variability. Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates AUC and Cmax data to predict safety margins. Independent replication in ≥2 labs reduces false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.